molecular formula C10H16O B3382406 [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol CAS No. 32916-63-5

[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol

Cat. No.: B3382406
CAS No.: 32916-63-5
M. Wt: 152.23 g/mol
InChI Key: LAWHYRZTCYTLRU-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol: is an organic compound characterized by a cyclopropane ring substituted with a methanol group and a 2-methylprop-1-en-1-ylidene group. This compound is notable for its unique structural features, which include a highly strained cyclopropane ring and an exocyclic double bond, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol typically involves the cyclopropanation of suitable alkenes followed by functional group modifications. One common method includes the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with formaldehyde under acidic or basic conditions to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The process often requires precise control of temperature and pressure to maintain the integrity of the cyclopropane ring and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly hydrogenation, to reduce the double bond, yielding saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: In chemistry, [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. Research is ongoing to explore its efficacy in drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strained cyclopropane ring and the exocyclic double bond are key reactive sites. In biological systems, its derivatives may interact with enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-carbaldehyde
  • 2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane-1-acetate

Comparison: Compared to its analogs, [2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity. The hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

This compound’s unique structural features and reactivity make it a valuable subject for ongoing research and industrial applications

Properties

InChI

InChI=1S/C10H16O/c1-7(2)5-8-9(6-11)10(8,3)4/h9,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWHYRZTCYTLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C=C1C(C1(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172124
Record name 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32916-63-5
Record name 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32916-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-(2-methyl-1-propen-1-ylidene)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Reactant of Route 2
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Reactant of Route 3
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Reactant of Route 4
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Reactant of Route 5
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol
Reactant of Route 6
[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol

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